molecular formula C12H9F3N2O4 B2725777 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide CAS No. 866137-02-2

2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide

Katalognummer B2725777
CAS-Nummer: 866137-02-2
Molekulargewicht: 302.209
InChI-Schlüssel: COZZDQJATFYRJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C12H9F3N2O4 and its molecular weight is 302.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their crystal structures and fluorescence properties. Although not directly examining the specific compound , this study provides a framework for understanding similar compounds in the isoquinoline family (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antitumor Activity

Research by Ambros et al. (1988) on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, including their dihydroderivatives, highlights the potential antitumor activity of similar compounds. This study could provide a foundation for understanding the potential medical applications of the compound (Ambros, Angerer, & Wiegrebe, 1988).

Novel Synthesis Approaches

A study by King (2007) described a high-yielding cyclisation method for similar compounds, demonstrating an efficient synthesis route that may be applicable to the production of 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide (King, 2007).

Dehydrosilylative Difluoroamidation

Research by Chen et al. (2015) focused on dehydrosilylative difluoroamidation, a process that provides access to a broad range of α,α-difluoroacetamide-substituted tertiary amine derivatives. This study might offer valuable insights into novel chemical reactions relevant to similar compounds (Chen et al., 2015).

Electrophilic Fluorinating Agents

Banks et al. (1996) explored perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound related to the requested chemical, as a site-selective electrophilic fluorinating agent. This research could provide context for the use of similar compounds in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).

Glycopeptide Synthesis

Hollósi et al. (1991) demonstrated the use of related compounds in the solid-phase synthesis of glycopeptides. This research could be relevant for understanding how the compound might be used in peptide synthesis or modification (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).

Isoquinoline Derivatives in Antiplasmodial Properties

Mphahlele et al. (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential antiparasitic properties. This could be relevant for the assessment of similar isoquinoline derivatives in disease treatment (Mphahlele, Mmonwa, & Choong, 2017).

Eigenschaften

IUPAC Name

2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c13-12(14,15)11(19)17-7-3-16-10(18)6-2-9-8(1-5(6)7)20-4-21-9/h1-2,7H,3-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZZDQJATFYRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.